(2R,3S)-2,3-Dihydroxy-4-isopropoxy-gamma-butyrolactone cyclohexyl ketal
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Overview
Description
(2R,3S)-2,3-Dihydroxy-4-isopropoxy-gamma-butyrolactone cyclohexyl ketal is a complex organic compound with potential applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Dihydroxy-4-isopropoxy-gamma-butyrolactone cyclohexyl ketal typically involves multiple steps, including the formation of the gamma-butyrolactone core, the introduction of the isopropoxy group, and the formation of the cyclohexyl ketal. Common synthetic routes may involve the use of protecting groups, selective oxidation, and reduction reactions to achieve the desired stereochemistry and functionalization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalytic systems, and process optimization techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2,3-Dihydroxy-4-isopropoxy-gamma-butyrolactone cyclohexyl ketal can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ketal group can be reduced to form alcohols.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the ketal group may produce diols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme mechanisms and metabolic pathways.
Medicine: Potential use in drug development and as a therapeutic agent.
Industry: Applications in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S)-2,3-Dihydroxy-4-isopropoxy-gamma-butyrolactone cyclohexyl ketal involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes, modulating signaling pathways, or interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3S)-2,3-Dihydroxy-4-isopropoxy-gamma-butyrolactone cyclohexyl ketal include other gamma-butyrolactone derivatives and ketal-containing molecules. Examples include:
- Gamma-butyrolactone
- 2,3-Dihydroxy-4-isopropoxy-butyrolactone
- Cyclohexyl ketal derivatives
Properties
IUPAC Name |
6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O5/c1-8(2)15-12-10-9(11(14)16-12)17-13(18-10)6-4-3-5-7-13/h8-10,12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDMODSTNDJTBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1C2C(C(=O)O1)OC3(O2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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